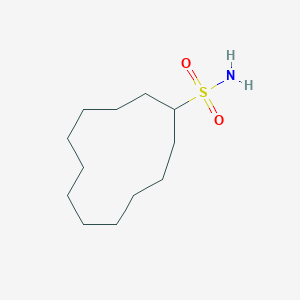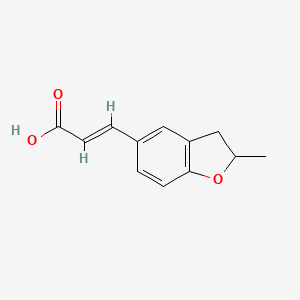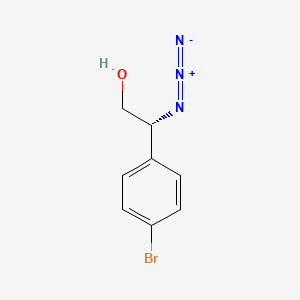
2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid is a fluorinated organic compound with the molecular formula C9H14F2O3 This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid framework. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The choice of fluorinating agents and solvents is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2,2-Difluoro-2-(1-oxo-4-methylcyclohexyl)acetic acid.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(1-methoxycyclohexyl)acetic acid
- 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Comparison
Compared to similar compounds, 2,2-Difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The cyclohexyl ring also contributes to its structural stability and potential interactions with biological targets.
Properties
Molecular Formula |
C9H14F2O3 |
|---|---|
Molecular Weight |
208.20 g/mol |
IUPAC Name |
2,2-difluoro-2-(1-hydroxy-4-methylcyclohexyl)acetic acid |
InChI |
InChI=1S/C9H14F2O3/c1-6-2-4-8(14,5-3-6)9(10,11)7(12)13/h6,14H,2-5H2,1H3,(H,12,13) |
InChI Key |
YBLSMUCYBPQHIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















